molecular formula C13H17N3 B15148026 2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine

2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine

Cat. No.: B15148026
M. Wt: 215.29 g/mol
InChI Key: JEJPHVYXHPJVBA-UHFFFAOYSA-N
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Description

2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

Major Products Formed

Scientific Research Applications

2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine

InChI

InChI=1S/C13H17N3/c1-8-5-9(2)13(10(3)6-8)11-7-12(14)16(4)15-11/h5-7H,14H2,1-4H3

InChI Key

JEJPHVYXHPJVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C(=C2)N)C)C

Origin of Product

United States

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